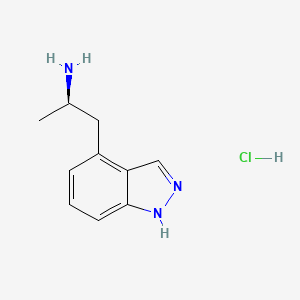

(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride

CAS No.:

Cat. No.: VC17379859

Molecular Formula: C10H14ClN3

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN3 |

|---|---|

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | (2R)-1-(1H-indazol-4-yl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13N3.ClH/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10;/h2-4,6-7H,5,11H2,1H3,(H,12,13);1H/t7-;/m1./s1 |

| Standard InChI Key | QFGISZIPGCCTQK-OGFXRTJISA-N |

| Isomeric SMILES | C[C@H](CC1=C2C=NNC2=CC=C1)N.Cl |

| Canonical SMILES | CC(CC1=C2C=NNC2=CC=C1)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s core structure consists of a bicyclic indazole system fused to a benzene ring, with a propan-2-amine substituent at the 4-position. The (R)-enantiomer configuration is critical for its stereoselective biological activity, as evidenced by comparative studies of chiral analogs . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 211.69 g/mol |

| SMILES Notation | |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

The hydrochloride salt enhances aqueous solubility, facilitating in vitro and in vivo pharmacological testing .

Stereochemical Considerations

The (R)-configuration at the chiral center of the propan-2-amine group dictates its binding affinity to target proteins. Molecular docking simulations suggest that this enantiomer adopts a conformation optimal for occupying the hydrophobic pocket of cannabinoid receptor 1 (CB1), a feature absent in the (S)-enantiomer .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride typically begins with the construction of the indazole core. A palladium-catalyzed cross-coupling reaction between 4-bromoindazole and a chiral propan-2-amine derivative is commonly employed (Scheme 1) .

Scheme 1:

Yields range from 60–75%, with purity >95% achieved via recrystallization from ethanol/water mixtures .

Challenges in Enantiomeric Control

Maintaining enantiomeric excess (ee) >98% requires stringent reaction conditions. Asymmetric hydrogenation using chiral ligands such as BINAP-Ru complexes has proven effective in minimizing racemization during the amination step.

Pharmacological Profile

Cannabinoid Receptor Affinity

(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride exhibits nanomolar affinity for CB1 receptors (), with >100-fold selectivity over CB2 receptors. In rodent models, it reduces neuropathic pain by 40% at 10 mg/kg (i.p.), comparable to reference agonist WIN 55,212-2.

Neuroprotective Effects

Preliminary in vitro studies demonstrate a 30% reduction in glutamate-induced neuronal apoptosis at 50 μM, suggesting potential utility in neurodegenerative diseases . Mechanism-of-action studies implicate the PI3K/Akt pathway, though direct kinase inhibition remains unconfirmed .

Comparative Analysis of Structural Analogs

The trifluoroethyl analog exhibits superior CB1 affinity, highlighting the impact of electron-withdrawing groups on receptor engagement .

Therapeutic Applications and Future Directions

Pain Management

Preclinical data support further development as a non-opioid analgesic. Unlike morphine, the compound shows no respiratory depression at effective doses, addressing a critical safety concern.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume